

# An In-depth Technical Guide to 2-Chloro-5-methylnicotinic Acid

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## Compound of Interest

Compound Name: 2-Chloro-5-methylnicotinic acid

Cat. No.: B1589962

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## Introduction

**2-Chloro-5-methylnicotinic acid**, identified by the CAS Number 66909-30-6, is a substituted pyridinecarboxylic acid derivative.<sup>[1][2]</sup> As a member of the nicotinic acid family, it possesses a pyridine ring functionalized with a carboxylic acid, a chlorine atom, and a methyl group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in synthetic chemistry. Its utility is most pronounced in the fields of drug discovery and agrochemical research, where it serves as a key intermediate for constructing more complex, biologically active molecules.<sup>[3]</sup> The chlorine atom at the 2-position is particularly significant as it provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various other functional groups to create diverse chemical libraries. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, intended for researchers and professionals in the chemical sciences.

## Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of a research chemical is fundamental for its proper handling, storage, and application in experimental design. The key identifiers and properties of **2-Chloro-5-methylnicotinic acid** are summarized below.

Property	Value	Source(s)
IUPAC Name	2-chloro-5-methylpyridine-3-carboxylic acid	<a href="#">[1]</a>
Synonyms	2-chloro-5-methylpyridine-3-carboxylic acid	<a href="#">[4]</a>
CAS Number	66909-30-6	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	171.58 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid, Pale to reddish yellow powder	<a href="#">[3]</a>
Melting Point	151 - 155 °C	<a href="#">[3]</a>
Density	~1.39 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>
Boiling Point	331.175°C at 760 mmHg (Predicted)	<a href="#">[5]</a>
InChI	1S/C7H6ClNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11)	<a href="#">[2]</a>
InChIKey	HGTOSTXLRLIKCJ-UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES	Cc1cnc(Cl)c(c1)C(O)=O	<a href="#">[2]</a>

## Synthesis and Manufacturing

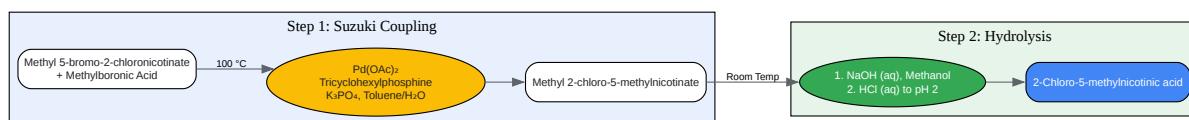
The primary route for preparing **2-Chloro-5-methylnicotinic acid** involves the hydrolysis of its corresponding methyl ester, methyl 2-chloro-5-methylnicotinate. This two-step approach is common in organic synthesis, where the ester group serves as a protecting group for the carboxylic acid during preceding reactions.

## Step 1: Synthesis of Methyl 2-chloro-5-methylnicotinate

The ester precursor is typically synthesized via a palladium-catalyzed Suzuki cross-coupling reaction. This reaction joins methylboronic acid with a suitably substituted pyridine ring, such as methyl 5-bromo-2-chloronicotinate. The choice of a palladium catalyst, phosphine ligand (e.g., tricyclohexylphosphine), and a base (e.g.,  $K_3PO_4$ ) is critical for achieving high yield and selectivity.<sup>[6]</sup>

## Step 2: Hydrolysis to 2-Chloro-5-methylnicotinic acid

The final product is obtained through the saponification (base-catalyzed hydrolysis) of the methyl ester intermediate. This is a robust and high-yielding transformation.<sup>[7]</sup>



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Caption: Synthetic workflow for **2-Chloro-5-methylnicotinic acid**.

## Detailed Experimental Protocol: Hydrolysis<sup>[7]</sup>

- **Dissolution:** Dissolve methyl 2-chloro-5-methylnicotinate (35.28 g) in methanol in a reaction vessel equipped with a stirrer and cooling bath.
- **Saponification:** Cool the solution using an ice bath. Slowly add an aqueous solution of sodium hydroxide (9.2 g) while stirring. The rate of addition should be controlled to maintain the reaction temperature below 30°C.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** a. Remove the methanol solvent under reduced pressure (rotary evaporation). b. Dilute the resulting residue with water. c. Acidify the aqueous solution to a pH of 2 using

concentrated hydrochloric acid. This will protonate the carboxylate salt, causing the desired product to precipitate.

- Isolation: Collect the solid precipitate by filtration.
- Purification: Wash the collected solid with water to remove any inorganic salts and dry thoroughly to yield **2-Chloro-5-methylnicotinic acid** as a pale yellow solid.<sup>[7]</sup> The reported melting point is 180°-180.5° C.<sup>[7]</sup>

## Spectroscopic Profile and Analytical Characterization

While specific, dedicated spectra for this compound are not provided in the search results, its structure allows for the confident prediction of its key spectroscopic features, which are essential for quality control and structural verification.

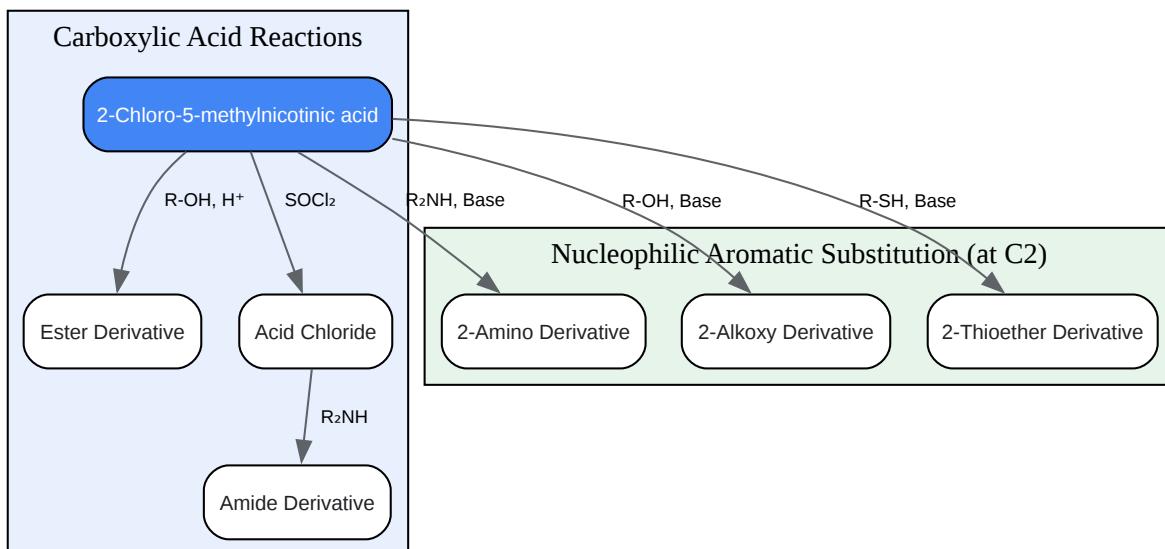
- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at C4 (between the methyl and carboxyl groups) and the proton at C6 (adjacent to the nitrogen) will appear as singlets or narrow doublets (due to long-range coupling). A sharp singlet would be observed in the aliphatic region (around 2.3-2.5 ppm) corresponding to the three protons of the methyl group. The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield shift (>10 ppm), which is exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven distinct carbon signals. The carboxyl carbon would be the most downfield signal (typically >165 ppm). The five aromatic carbons of the pyridine ring would appear in the 120-160 ppm range, with the carbon attached to the chlorine atom (C2) being significantly affected. The methyl carbon would produce an upfield signal (around 15-20 ppm).
- IR (Infrared) Spectroscopy: Key diagnostic peaks would include a very broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm<sup>-1</sup>), a sharp C=O stretch for the carbonyl group (approx. 1700-1725 cm<sup>-1</sup>), C=C and C=N stretching vibrations from the pyridine ring (approx. 1400-1600 cm<sup>-1</sup>), and a C-Cl stretch (typically below 800 cm<sup>-1</sup>).

- MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight. A characteristic feature would be the  $(M+2)^+$  peak, with an intensity approximately one-third of the  $M^+$  peak, which is indicative of the presence of a single chlorine atom.

## Reactivity and Applications in Synthesis

The synthetic utility of **2-Chloro-5-methylnicotinic acid** is derived from the distinct reactivity of its functional groups.

- Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), and subsequent amidation (reaction with an amine) to form a wide range of derivatives.
- 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution ( $S_NAr$ ). This is the most powerful feature of the molecule, allowing for the displacement of the chloride by various nucleophiles (e.g., amines, alcohols, thiols). This reaction is fundamental to its use as a scaffold in medicinal chemistry, enabling the construction of diverse libraries of compounds for biological screening.<sup>[8][9]</sup>
- Aromatic Ring: The pyridine ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing chloro and carboxyl groups makes this less favorable than in unsubstituted pyridine.



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Caption: Key reaction pathways for **2-Chloro-5-methylnicotinic acid**.

## Core Applications:

- **Pharmaceutical Development:** This compound is a crucial intermediate in synthesizing various pharmaceuticals.<sup>[3]</sup> Derivatives of nicotinic acid are known to possess a wide range of biological activities, and this specific scaffold has been explored for creating compounds with antimicrobial properties and for targeting neurological disorders.<sup>[3][10][11]</sup>
- **Agrochemical Chemistry:** It is widely used in the formulation of modern agrochemicals, including potent herbicides and pesticides.<sup>[3]</sup> The ability to easily modify the structure allows for the fine-tuning of activity and selectivity, contributing to the development of effective crop protection solutions.<sup>[3]</sup>
- **Biochemical Research:** Researchers utilize this compound and its derivatives in studies involving enzyme inhibition and receptor binding to elucidate metabolic pathways and identify potential therapeutic targets.<sup>[3]</sup>

## Safety, Handling, and Storage

As with any research chemical, adherence to strict safety protocols is mandatory when handling **2-Chloro-5-methylnicotinic acid**.

### GHS Hazard Classification:[1]

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.[1][12]
  - H315: Causes skin irritation.[1][12]
  - H319: Causes serious eye irritation.[1][12]
  - H335: May cause respiratory irritation.[1][12]

### Precautionary Measures & PPE:[13]

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
  - Skin and Body Protection: Wear a lab coat.
  - Respiratory Protection: In case of insufficient ventilation or handling of fine powder, wear a suitable particulate respirator.
- Handling: Avoid breathing dust. Wash hands thoroughly after handling.[13] Avoid contact with skin and eyes.

## Storage:

- Conditions: Store in a tightly closed container in a dry and well-ventilated place. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[5]
- Incompatibilities: Keep away from strong oxidizing agents and strong bases.[14]

## Conclusion

**2-Chloro-5-methylnicotinic acid** is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an indispensable building block for medicinal chemists and agrochemical scientists. The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyridine scaffold provides a platform for generating novel molecules with tailored biological activities. A thorough understanding of its chemistry and safe handling practices is paramount for unlocking its full potential in the laboratory and beyond.

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